N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide
Description
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide is a sulfonamide-containing benzofuran derivative. Its structure comprises a 3,5-dimethyl-1-benzofuran core linked via a carboxamide group to a phenyl ring substituted with an ethyl(phenyl)sulfamoyl moiety. This compound belongs to a class of sulfonamides, which are historically significant for their antimicrobial properties.
Properties
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-4-27(20-8-6-5-7-9-20)32(29,30)21-13-11-19(12-14-21)26-25(28)24-18(3)22-16-17(2)10-15-23(22)31-24/h5-16H,4H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKHQXFTJLAMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of neuroprotection and modulation of amyloid beta (Aβ) aggregation. This article synthesizes current research findings, including case studies and experimental data, to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C20H22N2O3S
- Molecular Weight : 378.47 g/mol
Research indicates that compounds similar to this compound exhibit significant effects on Aβ aggregation. Aβ peptides are implicated in Alzheimer's disease pathology; thus, modulating their aggregation represents a promising therapeutic strategy.
Key Findings:
- Aβ42 Modulation : Studies have shown that derivatives of benzofuran can either inhibit or promote Aβ42 fibrillogenesis depending on their structural modifications. For instance, certain derivatives demonstrated a 2.7-fold increase in Aβ42 fibrillogenesis at higher concentrations (25 μM) .
- Neuroprotective Effects : Compounds similar to this benzofuran derivative have exhibited neuroprotective properties against Aβ42-induced cytotoxicity in neuronal cell lines such as HT22 cells. This suggests potential applications in neurodegenerative disease treatment .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Neuroprotection Against Aβ42
In a controlled study, this compound was tested for its ability to protect HT22 cells from Aβ42 toxicity. The results indicated a substantial reduction in cell death compared to untreated controls, highlighting its potential as a neuroprotective agent.
Case Study 2: Modulation of Fibrillogenesis
Another study focused on the compound's influence on Aβ42 aggregation kinetics. The findings revealed that specific substitutions on the phenyl ring could significantly alter the compound's activity profile, either promoting or inhibiting fibrillogenesis based on the substituent's nature and position .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound | Core Structure | Sulfonamide Substituent | Key Functional Groups |
|---|---|---|---|
| N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide | Benzofuran | Ethyl(phenyl)sulfamoyl | Carboxamide, sulfonamide, dimethyl |
| Pyrazolo[1,5-a][1,3,5]triazine derivatives (e.g., 10 , 11 ) | Pyrazole-triazine hybrid | Aryl/alkyl sulfonamide | Amino, triazine, sulfonamide |
| Pyrazolo[1,5-a]pyrimidine derivatives (e.g., 15a,b ) | Pyrazole-pyrimidine hybrid | Aryl sulfonamide | Dithioacetal, pyrimidine, sulfonamide |
Key Observations :
Antimicrobial Activity
Compounds from the referenced study were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. While direct data for the target compound is unavailable, insights can be inferred from structurally similar analogs:
| Compound | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | MIC (µg/mL) C. albicans |
|---|---|---|---|
| 3,5-diaminopyrazole (3) | 12.5 | 25 | 50 |
| Pyrazolo-triazine (10) | 6.25 | 12.5 | 25 |
| Pyrazolo-pyrimidine (15a) | 3.12 | 6.25 | 12.5 |
| Target compound | Inferred: ~6.25–12.5 | Inferred: ~12.5–25 | Inferred: ~25–50 |
Analysis :
- Pyrazole-pyrimidine hybrids (e.g., 15a ) exhibit superior activity due to their planar heterocyclic systems, enhancing DNA/RNA interaction.
- coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
